molecular formula C40H52O17 B192090 Phyllanthoside CAS No. 63166-73-4

Phyllanthoside

Número de catálogo B192090
Número CAS: 63166-73-4
Peso molecular: 804.8 g/mol
Clave InChI: VOTNXJVGRXZYOA-SDNWHVSQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Phyllanthoside is a structurally complex spiroketal glycoside natural product . It was first isolated from the roots of the Central American tree Phyllanthus acuminatus Vahl . It has potent, interesting, and diverse biological activities .


Synthesis Analysis

Phyllanthoside and its structurally related compounds have attracted significant effort from the synthetic community due to their therapeutic potential and novel architecture . The synthetic approaches to these targets emphasize the strategy for incorporating the requisite stereogenic centers . The metabolite of Phyllanthoside, which is the aglycone of Phyllanthoside, has been isolated from mouse plasma .


Molecular Structure Analysis

Phyllanthoside has a molecular formula of C40H52O17 . Its average mass is 804.831 Da and its monoisotopic mass is 804.320435 Da . It has 17 defined stereocentres .


Chemical Reactions Analysis

Phyllanthoside is rapidly metabolized in vitro by mouse plasma . This metabolite was estimated to be >98% pure by HPLC analysis . The aglycone formation occurs as a result of plasma esterase activity .


Physical And Chemical Properties Analysis

Phyllanthoside has a molecular formula of C40H52O17 . Its average mass is 804.831 Da and its monoisotopic mass is 804.320435 Da . It has 17 defined stereocentres .

Aplicaciones Científicas De Investigación

  • Antitumor Activity and Pharmacokinetics : Powis and Moore (1985) detailed a high-performance liquid chromatographic assay for phyllanthoside, emphasizing its antitumor activity against murine B-16 melanoma and P-388 leukemia, and its rapid breakdown in mouse and rat plasma to a less polar metabolite. This work is critical for understanding phyllanthoside's stability and behavior in various species' plasma (Powis & Moore, 1985).

  • Disposition and Metabolism in Animals : A study by Moore and Powis (1986) explored the disposition and metabolism of phyllanthoside in mice and dogs, revealing rapid metabolism in mice and significant differences in toxicity and metabolism between the two species (Moore & Powis, 1986).

  • Structural Analysis and Antineoplastic Properties : Pettit et al. (1982) isolated phyllanthoside from Phyllanthus acuminatus Vahl and conducted structural analyses, finding it to have curative activity against murine B16 melanoma (Pettit et al., 1982).

  • Synthetic Strategies for Phyllanthoside : Smith and Empfield (1999) reviewed synthetic approaches for phyllanthocin and breynolide, related to phyllanthoside, emphasizing their therapeutic potential and novel architecture (Smith & Empfield, 1999).

  • Ethanol Extract of Phyllanthus rheedii and Hepatoprotection : Suresh and Asha (2008) studied the hepatoprotective activity of Phyllanthus rheedii, which may contain phyllanthoside, demonstrating its effectiveness in preventing liver damage in rats (Suresh & Asha, 2008).

  • Isolation of Phyllanthoside Metabolite and Cytotoxicity : Chapman et al. (2004) isolated a metabolite of phyllanthoside from mouse plasma, identifying it as the aglycone of phyllanthoside and studying its cytotoxicity, which provides insights into its potential therapeutic effects and toxicity (Chapman et al., 2004).

Mecanismo De Acción

The exact mechanism of action of Phyllanthoside remains unclear, but it is most likely that Phyllanthoside inhibits translocation . The unique property of this drug is presumably the formation of a covalent bond with the E-site resulting in its irreversible damage .

Propiedades

InChI

InChI=1S/C40H52O17/c1-19-17-48-40(16-28(19)54-29(43)14-11-24-9-7-6-8-10-24)39(18-49-39)26-13-12-25(15-27(26)57-40)36(47)56-38-35(34(53-23(5)42)31(45)21(3)51-38)55-37-32(46)33(52-22(4)41)30(44)20(2)50-37/h6-11,14,19-21,25-28,30-35,37-38,44-46H,12-13,15-18H2,1-5H3/b14-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTNXJVGRXZYOA-SDNWHVSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2(CC1OC(=O)C=CC3=CC=CC=C3)C4(CO4)C5CCC(CC5O2)C(=O)OC6C(C(C(C(O6)C)O)OC(=O)C)OC7C(C(C(C(O7)C)O)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1COC2(CC1OC(=O)/C=C/C3=CC=CC=C3)C4(CO4)C5CCC(CC5O2)C(=O)OC6C(C(C(C(O6)C)O)OC(=O)C)OC7C(C(C(C(O7)C)O)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H52O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

804.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

H2O < 0.1 (mg/mL), C2H5OH > 100 (mg/mL), CHC13 > 100 (mg/mL), DMSO > 100 (mg/mL), CH3OH > 100 (mg/mL), CH2Cl2 > 100 (mg/mL)
Record name PHYLLANTHOSIDE
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/328426%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

Product Name

Phylanthoside

CAS RN

63166-73-4
Record name Phyllanthoside
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328426
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phyllanthoside
Reactant of Route 2
Phyllanthoside
Reactant of Route 3
Phyllanthoside
Reactant of Route 4
Phyllanthoside
Reactant of Route 5
Phyllanthoside
Reactant of Route 6
Phyllanthoside

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.